4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde

Steric shielding Electronic effects Salicylaldehyde derivatives

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2), molecular formula C11H13ClO2 and molecular weight 212.67 g/mol, is a chlorinated salicylaldehyde derivative characterized by a tert-butyl group at the 4-position, a chlorine atom at the 5-position, and a hydroxyl group ortho to the aldehyde. It is primarily utilized as a research chemical and synthetic intermediate in organic chemistry, with vendors typically offering it at ≥98% purity for laboratory-scale use.

Molecular Formula C11H13ClO2
Molecular Weight 212.67 g/mol
CAS No. 914225-72-2
Cat. No. B1292725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde
CAS914225-72-2
Molecular FormulaC11H13ClO2
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=C(C(=C1)O)C=O)Cl
InChIInChI=1S/C11H13ClO2/c1-11(2,3)8-5-10(14)7(6-13)4-9(8)12/h4-6,14H,1-3H3
InChIKeySNKVUNJCAVCOOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2) – Procurement, Chemical Class, and Structural Overview


4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2), molecular formula C11H13ClO2 and molecular weight 212.67 g/mol, is a chlorinated salicylaldehyde derivative characterized by a tert-butyl group at the 4-position, a chlorine atom at the 5-position, and a hydroxyl group ortho to the aldehyde . It is primarily utilized as a research chemical and synthetic intermediate in organic chemistry, with vendors typically offering it at ≥98% purity for laboratory-scale use [1]. Its structural motif combines steric bulk from the tert-butyl group with the electron-withdrawing chlorine, which modulates the electronic environment of the aromatic ring and the reactivity of the aldehyde and hydroxyl groups, making it a valuable building block for Schiff base ligands, coordination complexes, and heterocyclic compounds .

Why 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2) Cannot Be Replaced by Generic Salicylaldehyde Analogs


Substituting 4-tert-butyl-5-chloro-2-hydroxybenzaldehyde with a simpler salicylaldehyde analog—such as 5-chloro-2-hydroxybenzaldehyde (lacking tert-butyl) or 4-tert-butyl-2-hydroxybenzaldehyde (lacking chlorine)—is scientifically unsound due to the compound's unique regio-electronic profile. The combination of an ortho-tert-butyl group and a meta-chlorine substituent imparts a distinct steric shielding and electronic polarization that cannot be replicated by any mono-substituted analog . These structural features directly influence key physicochemical properties, including melting point, boiling point, and solubility, as well as the compound's reactivity in condensation and coordination reactions [1]. Consequently, using a generic substitute would alter reaction kinetics, product yields, and the structural integrity of downstream complexes or ligands, jeopardizing experimental reproducibility and synthetic route validation [2].

4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2) – Quantitative Differentiation Evidence vs. Closest Analogs


Steric and Electronic Modulation: 4-tert-Butyl-5-chloro Substitution vs. Mono-Substituted Analogs

The target compound possesses a unique 4-tert-butyl-5-chloro substitution pattern. In contrast, 4-tert-butyl-2-hydroxybenzaldehyde (CAS 66232-34-6) lacks the electron-withdrawing chlorine, while 5-chloro-2-hydroxybenzaldehyde (CAS 635-93-8) lacks the sterically demanding tert-butyl group [1]. Computational data (ChemSrc) indicate that the target compound has a higher predicted boiling point (297.8±40.0 °C) and density (1.194 g/cm³) compared to the unchlorinated 4-tert-butyl-2-hydroxybenzaldehyde, which is reported as a liquid with a density of 1.1 g/cm³ [2].

Steric shielding Electronic effects Salicylaldehyde derivatives

Comparative Reactivity in Schiff Base Formation: 4-tert-Butyl-5-chloro vs. 3-tert-Butyl-5-chloro Regioisomer

The position of the tert-butyl group influences the electronic environment at the hydroxyl and aldehyde groups. While direct head-to-head data for the target compound are lacking, a regioisomeric analog, 3-tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 135395-82-3), has demonstrated measurable biological activity: it inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC50 of 300 nM [1][2]. The target compound's 4-tert-butyl substitution is expected to confer a different steric and electronic profile, potentially altering its binding affinity or catalytic behavior in similar assays.

Schiff base ligands Regioisomer effects Coordination chemistry

Synthetic Utility: Halogenated vs. Non-Halogenated tert-Butyl Salicylaldehydes

The 5-chloro substituent in the target compound provides a synthetic handle for further functionalization via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). In contrast, non-halogenated tert-butyl salicylaldehydes, such as 4-tert-butyl-2-hydroxybenzaldehyde, lack this orthogonal reactivity site, limiting their utility as advanced intermediates . This differential reactivity is a class-level characteristic: halogenated benzaldehydes are known to participate efficiently in Sonogashira and other coupling reactions, as demonstrated with o-chlorobenzaldehyde and p-bromobenzaldehyde, which afforded good product yields [1].

Cross-coupling reactions Halogen effect Building blocks

Purity and Analytical Specifications: 4-tert-Butyl-5-chloro-2-hydroxybenzaldehyde vs. Alternative tert-Butyl Salicylaldehydes

The target compound is commercially available with a standard purity specification of ≥98% (HPLC), as reported by multiple vendors [1]. In comparison, the regioisomer 3-tert-butyl-2-hydroxybenzaldehyde is offered at 96% purity by Sigma-Aldrich, and 5-tert-butyl-2-hydroxybenzaldehyde is listed at 97% (HPLC) by Capotchem [2]. While these differences are modest, a consistent ≥98% specification for the target compound suggests a more rigorously controlled manufacturing process or higher inherent stability.

Purity specification QC standards Procurement criteria

Best-Fit Application Scenarios for 4-Tert-butyl-5-chloro-2-hydroxybenzaldehyde (CAS 914225-72-2) Based on Quantitative Evidence


Synthesis of Sterically Shielded Schiff Base Ligands for Coordination Chemistry

The unique 4-tert-butyl-5-chloro substitution pattern of the target compound provides both steric bulk and an electron-withdrawing group, which are desirable features for designing Schiff base ligands with controlled geometry and electronic properties. Researchers can exploit the tert-butyl group to prevent unwanted aggregation or dimerization of metal complexes, while the chlorine atom can serve as a probe for electronic effects or as a synthetic handle for further functionalization . This application is directly supported by the compound's differentiation from mono-substituted analogs lacking either steric or electronic modulation [1].

Advanced Intermediate for Palladium-Catalyzed Cross-Coupling Reactions

The 5-chloro substituent enables the compound to participate in a variety of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), which are not possible with non-halogenated tert-butyl salicylaldehydes. This orthogonal reactivity allows for the construction of more complex, functionalized aromatic systems while preserving the salicylaldehyde core [2]. This scenario is grounded in the class-level inference regarding the reactivity of halogenated benzaldehydes in coupling reactions [3].

Structure-Activity Relationship (SAR) Studies of tert-Butyl-Chloro-Salicylaldehyde Derivatives

The biological activity of the closely related regioisomer, 3-tert-butyl-5-chloro-2-hydroxybenzaldehyde (IC50 = 300 nM against ALDH3A1), establishes a precedent for the pharmacological potential of this scaffold [4]. The 4-tert-butyl isomer (the target compound) offers a distinct spatial arrangement, making it an essential comparator in SAR studies aimed at optimizing target engagement or metabolic stability. Procurement of this specific regioisomer is critical for such studies, as substitution with the 3-tert-butyl analog would fundamentally alter the structure-activity relationship [5].

High-Purity Building Block for Reproducible Organic Synthesis

The consistent ≥98% (HPLC) purity specification across vendors reduces the likelihood of byproduct interference in sensitive synthetic steps, such as catalytic asymmetric reactions or multi-step sequences where intermediate purification is challenging [6]. This higher nominal purity, compared to some alternative tert-butyl salicylaldehydes, supports the compound's use as a reliable building block in research laboratories where batch-to-batch consistency is paramount [7].

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